N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 941969-86-4
VCID: VC6319295
InChI: InChI=1S/C20H18ClN3O3S/c1-24-16(14-3-5-15(21)6-4-14)10-23-20(24)28-11-19(25)22-9-13-2-7-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H,22,25)
SMILES: CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.89

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 941969-86-4

Cat. No.: VC6319295

Molecular Formula: C20H18ClN3O3S

Molecular Weight: 415.89

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide - 941969-86-4

Specification

CAS No. 941969-86-4
Molecular Formula C20H18ClN3O3S
Molecular Weight 415.89
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H18ClN3O3S/c1-24-16(14-3-5-15(21)6-4-14)10-23-20(24)28-11-19(25)22-9-13-2-7-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Standard InChI Key LRMQAGIVTHLDRG-UHFFFAOYSA-N
SMILES CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₁₈ClN₃O₃S, with a molecular weight of 415.89 g/mol. Its IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide, reflects its hybrid structure combining a benzodioxole moiety, a chlorophenyl-substituted imidazole ring, and a thioacetamide linker.

Table 1: Key Molecular Properties

PropertyValue
CAS Number941969-86-4
Molecular FormulaC₂₀H₁₈ClN₃O₃S
Molecular Weight415.89 g/mol
SMILESCN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
InChI KeyLRMQAGIVTHLDRG-UHFFFAOYSA-N
SolubilityNot available

The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contributes to lipophilicity, while the 4-chlorophenyl-imidazole moiety may enhance binding to biological targets. The thioether linkage (SCC(=O)) likely influences metabolic stability and electronic properties.

Synthesis and Preparation

General Synthesis Strategy

The synthesis involves multi-step reactions, typically beginning with the formation of the imidazole core followed by functionalization with chlorophenyl and benzodioxole groups.

Stepwise Reaction Overview

  • Imidazole Ring Formation:

    • Condensation of 4-chlorobenzaldehyde with methylamine and glyoxal under acidic conditions yields 5-(4-chlorophenyl)-1-methyl-1H-imidazole.

  • Thioacetamide Linker Introduction:

    • Sulfurization of the imidazole at the 2-position using thiourea or Lawesson’s reagent.

    • Reaction with chloroacetyl chloride to form 2-(chloroacetylthio)-5-(4-chlorophenyl)-1-methyl-1H-imidazole.

  • Benzodioxole Coupling:

    • Amidation with 1,3-benzodioxol-5-ylmethanamine via nucleophilic acyl substitution.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the imidazole 2-position requires careful control of reaction conditions.

  • Purification: The compound’s low solubility complicates isolation, often necessitating chromatographic techniques.

ActivityMechanism of Action
AntimicrobialMembrane disruption; enzyme inhibition
Anti-inflammatoryCOX-2/LOX inhibition
AnticancerApoptosis induction via Bcl-2 suppression
Enzyme InhibitionInteraction with kinase ATP-binding pockets

Neuropharmacological Effects

Benzodioxole-containing compounds often exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neurodegenerative disease research.

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacement: Substituting the chlorophenyl group with fluorinated analogs to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability.

Target Identification

Potential targets include:

  • Kinases: EGFR, VEGFR due to imidazole-thioether interactions.

  • GPCRs: Serotonin receptors (5-HT₂ₐ/₂c) via benzodioxole binding.

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